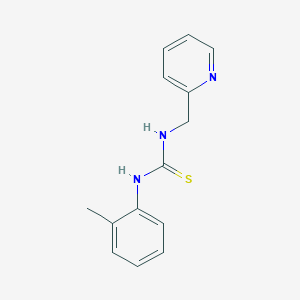

1-(2-Methylphenyl)-3-(pyridin-2-ylmethyl)thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Methylphenyl)-3-(pyridin-2-ylmethyl)thiourea, also known as MPTU, is a chemical compound with potential applications in various fields of research and industry. It has a molecular weight of 257.36 .

Molecular Structure Analysis

The molecular structure of 1-(2-Methylphenyl)-3-(pyridin-2-ylmethyl)thiourea is represented by the linear formula C14H15N3S . The InChI code for this compound is 1S/C14H15N3S/c1-11-6-2-3-8-13(11)17-14(18)16-10-12-7-4-5-9-15-12/h2-9H,10H2,1H3,(H2,16,17,18) .Physical And Chemical Properties Analysis

1-(2-Methylphenyl)-3-(pyridin-2-ylmethyl)thiourea is a solid compound .Applications De Recherche Scientifique

Molecular Docking and DNA Binding Studies

A compound closely related to 1-(2-Methylphenyl)-3-(pyridin-2-ylmethyl)thiourea, 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea, has been synthesized and studied for its molecular docking, DNA binding, cytotoxicity, and density functional theory (DFT) analysis. The compound showed significant binding affinity to B-DNA, suggesting potential applications in understanding DNA interactions and designing new therapeutic agents. The docking energy with B-DNA was -7.41 kcal/mol, indicating a strong interaction, potentially relevant for drug design and molecular biology research (Mushtaque et al., 2016).

Anticorrosive Properties

1-(2-Pyridyl)-2-thiourea, a compound structurally similar to the query compound, has been investigated for its anticorrosive properties on mild steel in an acidic medium. The studies revealed that the compound effectively inhibits corrosion, with inhibition efficiencies up to 96.66%, suggesting its potential application in corrosion protection. The adsorption of the compound on the steel surface follows the Langmuir adsorption isotherm, indicating its potential as a corrosion inhibitor in industrial applications (Weiwei Zhang et al., 2018).

Coordination Polymers and Electrochromic Devices

A study on the synthesis and characterization of new soluble conducting polymers for electrochromic devices highlighted the potential applications of thiourea derivatives in material science. While the specific compound 1-(2-Methylphenyl)-3-(pyridin-2-ylmethyl)thiourea was not directly mentioned, thiourea-based compounds demonstrate significant promise in the development of novel materials for electronic and optical applications (Serhat Variş et al., 2006).

Antidiabetic Potentials and Toxicity Studies

Research involving 2-picolylamine thiourea derivatives, which share functional groups with the query compound, explored their in vivo glucose-6-phosphatase inhibitory effects and antidiabetic potentials in mice. The study provides insights into the therapeutic applications of thiourea derivatives in treating diabetes and related metabolic disorders, highlighting the importance of further research into the biological activities of such compounds (S. Naz et al., 2020).

Safety and Hazards

Orientations Futures

While specific future directions for 1-(2-Methylphenyl)-3-(pyridin-2-ylmethyl)thiourea are not available, thiophene-based analogs have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Propriétés

IUPAC Name |

1-(2-methylphenyl)-3-(pyridin-2-ylmethyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3S/c1-11-6-2-3-8-13(11)17-14(18)16-10-12-7-4-5-9-15-12/h2-9H,10H2,1H3,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVIYFRCFDXPNPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=S)NCC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methylphenyl)-3-(pyridin-2-ylmethyl)thiourea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B2574340.png)

![Ethyl 4-((4-((6-isopropylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2574342.png)

![N-(4-fluorobenzyl)-2-[2-({1-[(4-methylphenyl)sulfonyl]-1H-indol-4-yl}oxy)ethoxy]-1-ethanamine](/img/structure/B2574346.png)

![5-(3-methoxypropyl)-3-oxo-N-(o-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2574347.png)

![1-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]propan-1-one](/img/structure/B2574353.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylacetamide](/img/structure/B2574355.png)

![(1-(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-2-yl)methanamine dihydrochloride](/img/structure/B2574356.png)